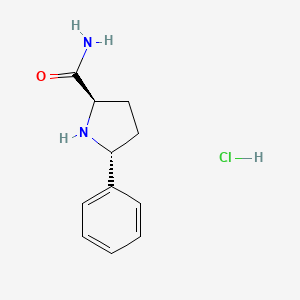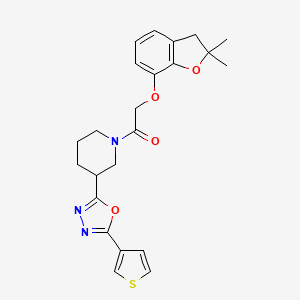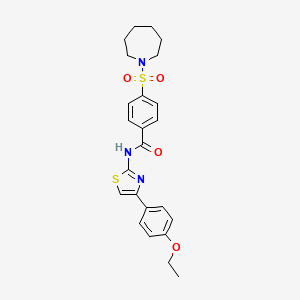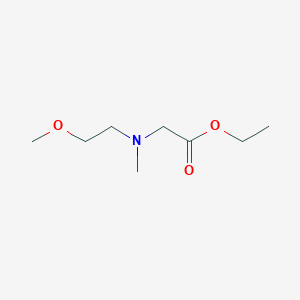![molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8](/img/structure/B2383206.png)
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antibacterial and Antimycobacterial Activities
Compounds containing fluorophenyl and thiadiazolyl groups, similar to the structure , have been synthesized and evaluated for their biological activities, including antibacterial and antimycobacterial effects. For example, studies have shown that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity against a range of microorganisms at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, derivatives of sparfloxacin, another fluoroquinolone, have been synthesized and shown moderate activity against Gram-positive bacteria and poor activity against Gram-negative bacteria, indicating the potential of such compounds in the treatment of bacterial infections (Gurunani, G., Agrawal, K., Walde, S. R., & Ittadwar, A., 2022).
Antidepressant and Antimicrobial Properties
Further research into the applications of fluorophenylpiperazine derivatives has highlighted their potential as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, suggesting their use in the treatment of depression and related disorders. Although initial findings indicate that these compounds exhibit less potency than traditional SSRIs, their unique structure may offer advantages in reducing side effects associated with sexual dysfunction (Dorsey, J., Miranda, M. G., Cozzi, N., & Pinney, K., 2004). Additionally, some of these compounds have been found to possess significant antimicrobial activity, further underscoring their potential utility in medical applications.
Anticancer Potential
Compounds with a similar structure have been synthesized and evaluated for their binding capabilities with DNA, revealing significant intercalative binding. Such binding suggests potential applications in anticancer therapies, as the ability to interact with DNA could be leveraged to inhibit cancer cell growth or induce apoptosis in tumor cells (Farooqi, S. I., Arshad, N., Channar, P., Perveen, F., Saeed, A., Larik, F. A., & Javeed, A., 2018).
Antiviral and Antimalarial Effects
Research into the applications of fluorophenyl and thiadiazolyl derivatives has also extended into the antiviral and antimalarial domains. For instance, compounds incorporating these moieties have demonstrated inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, offering a foundation for the development of new antimalarial agents. The structural elements critical for antiplasmodial activity have been identified, providing insights into the design of more effective treatments (Mendoza, A., Pérez-Silanes, S., Quiliano, M., Pabón, A., Galiano, S., González, G., Garavito, G., Zimic, M., Vaisberg, A., Aldana, I., Monge, A., & Deharo, E., 2011).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMITOBALOJBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B2383123.png)
![2-(4-chlorophenyl)-4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2383125.png)

amino}propanoic acid](/img/structure/B2383128.png)



![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)
![4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2383138.png)


![Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride](/img/structure/B2383142.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)